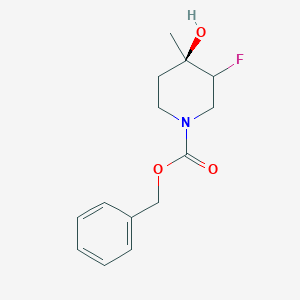
benzyl (4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group, a fluorine atom, a hydroxyl group, and a carboxylate ester linked to a piperidine ring. The stereochemistry of the compound is defined by the (4R) configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 4-methylpiperidine.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents such as m-chloroperbenzoic acid (m-CPBA).
Esterification: The final step involves esterification of the piperidine derivative with benzyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of benzyl (4R)-3-fluoro-4-oxo-4-methylpiperidine-1-carboxylate.
Reduction: Formation of benzyl (4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-methanol.
Substitution: Formation of derivatives with different functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
Benzyl (4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzyl (4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl (4R)-4-hydroxy-4-methylpiperidine-1-carboxylate: Lacks the fluorine atom.
Benzyl (4R)-3-chloro-4-hydroxy-4-methylpiperidine-1-carboxylate: Contains a chlorine atom instead of fluorine.
Benzyl (4R)-3-hydroxy-4-hydroxy-4-methylpiperidine-1-carboxylate: Contains an additional hydroxyl group.
Uniqueness
The presence of the fluorine atom in benzyl (4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its non-fluorinated analogs.
Propriétés
Formule moléculaire |
C14H18FNO3 |
|---|---|
Poids moléculaire |
267.30 g/mol |
Nom IUPAC |
benzyl (4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H18FNO3/c1-14(18)7-8-16(9-12(14)15)13(17)19-10-11-5-3-2-4-6-11/h2-6,12,18H,7-10H2,1H3/t12?,14-/m1/s1 |
Clé InChI |
SNHPCHKVLAYMAK-TYZXPVIJSA-N |
SMILES isomérique |
C[C@]1(CCN(CC1F)C(=O)OCC2=CC=CC=C2)O |
SMILES canonique |
CC1(CCN(CC1F)C(=O)OCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















